N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S2/c1-2-24-12-5-8-14-15(9-12)25-17(19-14)20-16(21)10-26(22,23)13-6-3-11(18)4-7-13/h3-9H,2,10H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMHWRPPEQGECG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of an appropriate precursor, such as 2-aminothiophenol, with an ethoxy-substituted benzaldehyde under acidic conditions.
Introduction of the sulfonyl group: The benzo[d]thiazole intermediate can be reacted with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Acetamide formation: The final step involves the reaction of the sulfonylated benzo[d]thiazole with an acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfonyl and acetamide groups.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Observations
Substituent Effects on Antimicrobial Activity: The methoxy group in BTC-j (MIC 3.125 µg/ml against E. coli) suggests that smaller alkoxy groups enhance antimicrobial potency compared to bulkier substituents . In contrast, the ethoxy group in the target compound may reduce solubility but improve membrane permeability .
Kinase Inhibition and Binding Affinity :
- The trifluoromethyl and trimethoxyphenyl groups in BTA confer high CK-1δ inhibitory activity (pIC50 7.8), likely due to enhanced hydrophobic interactions and π-stacking . The target compound’s 4-fluorobenzenesulfonyl group may mimic these interactions via its aromatic and sulfonyl moieties.
Sulfonyl/Sulfamoyl Groups and Enzyme Inhibition :
- Compound 20 ’s pyrimidinylthio-sulfamoyl side chain exhibits isoform-selective carbonic anhydrase inhibition, highlighting the role of sulfonamide/sulfonyl groups in coordinating zinc ions in enzyme active sites . The target compound’s 4-fluorobenzenesulfonyl group could similarly target metalloenzymes or ATP-binding pockets.
Structural Analogues with Varied Targets: Pyridazinone-based acetamides (e.g., FPR2 agonists) demonstrate that acetamide linkers are compatible with receptor activation, though their benzothiazole counterparts may prioritize kinase or antimicrobial targets .
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.
- Molecular Formula : C18H18FNO3S
- Molecular Weight : 353.41 g/mol
- CAS Number : Not specified in the current literature.
Synthesis
The compound can be synthesized through a multi-step chemical reaction involving benzothiazole derivatives and various functional groups. The synthesis typically involves:
- Formation of the Benzothiazole Core : Utilizing starting materials that contain both ethoxy and benzothiazole functionalities.
- Sulfonamide Formation : Introducing the 4-fluorobenzenesulfonyl group through electrophilic substitution reactions.
- Acetamide Formation : Finalizing the structure by acylating the amine group with an acetic acid derivative.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Induction of apoptosis and cell cycle arrest |
| A549 | 2.0 | Inhibition of IL-6 and TNF-α expression |
| H1299 | 1.8 | Suppression of cell migration |
The compound was shown to inhibit cell proliferation effectively through apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses and Western blot assays.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Studies have reported a reduction in inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7) when treated with the compound:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 45 |
| TNF-α | 200 | 60 |
These findings suggest that the compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural analogs:
- Interaction with Enzymatic Pathways : Similar compounds have been shown to interact with various enzymes involved in apoptosis and inflammation.
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in tumor progression and immune response modulation.
- Biochemical Pathway Alteration : Studies suggest that it may influence pathways such as NF-kB signaling, which is crucial for inflammation and cancer progression.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Case Study A : A patient with advanced non-small cell lung cancer showed significant tumor reduction after treatment with a benzothiazole derivative similar to this compound.
- Case Study B : Patients with chronic inflammatory diseases exhibited reduced symptoms after administration of benzothiazole compounds, indicating their potential therapeutic role.
Q & A
Q. How to address contradictory data in enzyme inhibition studies across isoforms?
- Kinetic Analysis : Determine inhibition constants (Kᵢ) via stopped-flow fluorimetry. Compare with acetazolamide (control) to normalize activity .
- Structural Insights : Overlay ligand-bound CA isoforms to identify steric clashes or electrostatic mismatches (e.g., CA IX vs. CA XII) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
